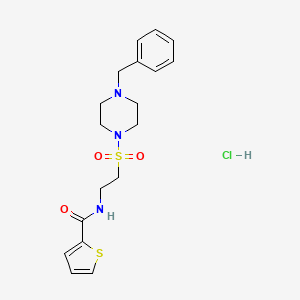

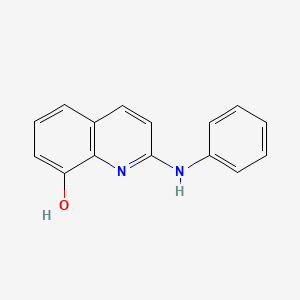

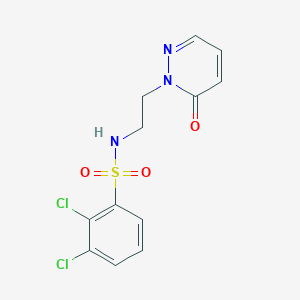

![molecular formula C11H10FN3O2S B2992650 2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 731003-94-4](/img/structure/B2992650.png)

2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a 2-fluorophenyl group and a methyl group attached to the triazole ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a 1,2,4-triazole ring, a fluorophenyl group, and a sulfanyl group attached to an acetic acid moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the fluorophenyl and sulfanyl groups could influence its polarity, solubility, and reactivity .Scientific Research Applications

Fluorographic Detection

- Fluorographic Procedures : Research by Skinner & Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for diphenyloxazole. This method showed technical advantages such as no need to pre-fix proteins in gels and compatibility with agarose or acrylamide gels, offering an efficient alternative for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).

Synthesis and Properties of Derivatives

- Synthesis and Acute Toxicity Study : Salionov (2015) explored the synthesis and physical-chemical properties of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids. These compounds showed potential for various biological activities, and their acute toxicity was also investigated (Salionov, 2015).

Antimicrobial Activities

- Antimicrobial Activity of Derivatives : Research by Demirbas et al. (2004) involved synthesizing acetic acid ethyl esters containing 5-oxo-[1,2,4]triazole ring and investigating their antimicrobial activities. This study highlighted the potential of these compounds in microbial inhibition (Demirbas et al., 2004).

Electrochemical Hydrogenation

- Electrocatalytic Hydrogenation : Raju, Damodar, and Reddy (2002) examined the electrochemical hydrogenation of α-aryl acrylic acids, demonstrating the potential of these compounds in chemical synthesis processes (Raju, Damodar, & Reddy, 2002).

Anti-inflammatory Evaluation

- Evaluation of Anti-inflammatory Activity : A study by Virmani & Hussain (2014) synthesized 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid, which showed significant anti-inflammatory activity. This opens avenues for potential pharmaceutical applications (Virmani & Hussain, 2014).

Improved Fluorographic Methods

- Improved Fluorographic Methods : Pulleyblank & Booth (1981) investigated the use of acetic acid as a solvent for diphenyloxazole in fluorographic procedures, finding it superior to other methods, especially for fragile gels (Pulleyblank & Booth, 1981).

Mechanism of Action

Target of Action

Compounds with similar structures, such as flufenacet , are known to act as selective herbicides. Thiazole derivatives, which share a similar structure, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds like flufenacet are moderately soluble in water, suggesting potential bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple cellular and molecular effects .

Action Environment

Flufenacet, a similar compound, is known to be persistent in soil and water/sediment systems under certain conditions . This suggests that environmental factors such as soil composition and water availability could potentially influence the action of this compound.

properties

IUPAC Name |

2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2S/c1-15-10(7-4-2-3-5-8(7)12)13-14-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERKUNSBFDKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

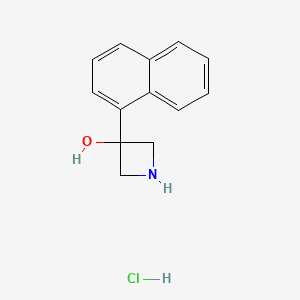

![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)

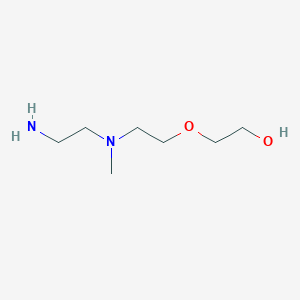

![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)

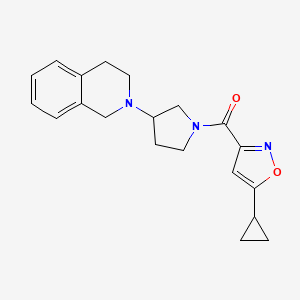

![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)